molecular formula C26H28FN5O2 B2980752 (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1116045-02-3

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Katalognummer: B2980752
CAS-Nummer: 1116045-02-3
Molekulargewicht: 461.541
InChI-Schlüssel: HBCYQJMWAAPHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a methanone derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a piperidine ring linked to a 6-phenoxypyrimidin-4-yl moiety. Its structure combines arylpiperazine and pyrimidine pharmacophores, which are common in ligands targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) . The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2/c27-22-8-4-5-9-23(22)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-21-6-2-1-3-7-21/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCYQJMWAAPHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and death.

Result of Action

The inhibition of ENTs by this compound can result in changes in cellular processes. For example, it can affect cell proliferation, differentiation, and death by altering nucleotide synthesis and the regulation of adenosine function.

Biologische Aktivität

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone , often referred to as FPMINT, has garnered attention in pharmacological research due to its potential as a selective inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis, the regulation of adenosine function, and have implications in chemotherapy. This article reviews the biological activity of FPMINT, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure and Properties

FPMINT is characterized by a complex structure that includes a piperazine ring and a phenoxypyrimidine moiety. Its molecular formula is C26H25FN4O2C_{26}H_{25}FN_{4}O_{2} with a molecular weight of approximately 444.5 g/mol. The presence of the fluorophenyl group is significant for its biological activity, enhancing binding affinity and selectivity towards specific targets.

FPMINT primarily acts as an inhibitor of ENTs, particularly showing a higher selectivity for ENT2 over ENT1. Studies have demonstrated that FPMINT exhibits 5 to 10-fold greater selectivity for ENT2, making it a promising candidate for further development in therapeutic applications targeting nucleoside transport mechanisms .

Inhibition Studies

In vitro assays using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have shown that FPMINT effectively inhibits uridine uptake. The IC50 values for FPMINT against ENT1 and ENT2 were found to be significantly different, indicating its selective inhibition profile .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of FPMINT reveal critical insights into the structural features that influence its biological activity:

CompoundIC50 (µM) - ENT1IC50 (µM) - ENT2Selectivity Ratio
FPMINT171.1136.824.64
Compound 1b1.82No effectNot applicable
Compound 1c171.1136.824.64

From the table, it is evident that while some analogues exhibit potent inhibition against ENT1, they may lack efficacy against ENT2, highlighting the importance of specific structural modifications for enhancing selectivity .

Case Studies

Recent studies have explored the therapeutic implications of FPMINT in various disease models:

  • Cancer Therapy : FPMINT has been evaluated in preclinical models for its potential to enhance the efficacy of chemotherapeutic agents by modulating adenosine signaling pathways .
  • Neurological Disorders : Given the role of adenosine in neurological functions, FPMINT's selective inhibition of ENT2 may provide therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases .
  • Cardiovascular Research : The modulation of adenosine levels through ENTs has implications in cardiovascular health, where FPMINT's activity could be leveraged to develop new treatments for heart diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Pharmacophore Modifications

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Name/ID Aryl Group (Piperazine) Pyrimidine Substituent Core Ring (Piperazine/Piperidine) Synthesis Method (Reference)
Target Compound 2-Fluorophenyl 6-Phenoxy Piperidine Not specified in evidence
(4-Fluorophenyl)[4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl]methanone 4-Fluorophenyl (para) 6-(Pyrazol-1-yl) Piperazine Coupling reactions
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 4-(Trifluoromethyl)phenyl N/A (butanone chain) Piperazine Alkylation/acid coupling
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone 4-(Trifluoromethyl)phenyl Thiophene Piperazine Sulfonylation
Key Observations:

Aryl Group Position : The target compound’s 2-fluorophenyl group (ortho) contrasts with para-substituted fluorophenyl or trifluoromethylphenyl groups in analogs . Ortho substitution may reduce steric hindrance and improve receptor binding compared to bulkier para substituents.

Core Ring: The target uses a piperidine ring, whereas analogs predominantly feature piperazine. Piperidine’s reduced basicity may lower off-target interactions with monoamine transporters .

Hypothetical Bioactivity and Selectivity

  • Pyrazolyl-Pyrimidine Analogs : Compounds like may exhibit CNS activity due to dual pharmacophores targeting 5-HT₁A receptors .
  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, as seen in , but may increase off-target effects compared to fluorine .
  • Phenoxy vs. Thiophene: Phenoxy’s larger size could improve selectivity for specific receptor subtypes over thiophene-containing analogs .

Q & A

Q. What are the optimal synthetic routes for (4-(2-fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves coupling 4-(2-fluorophenyl)piperazine with a substituted piperidin-4-yl methanone precursor. Key steps include:
  • Nucleophilic substitution under inert atmosphere (e.g., N₂) using solvents like dichloromethane or DMF .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 for piperazine:methanone precursor) and reaction time (24–48 hours at 60°C) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:
  • HPLC : C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm .
  • LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve piperazine and pyrimidine protons (δ 2.5–3.5 ppm for piperazine; δ 8.0–8.5 ppm for pyrimidine) .

Q. How can researchers assess the compound’s receptor-binding profile for CNS targets?

  • Methodological Answer :
  • In vitro radioligand displacement assays : Test affinity for serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors.
  • Protocol: Incubate with [³H]WAY-100635 (5-HT₁A) or [³H]spiperone (D₂) in HEK293 cells expressing receptors. Calculate IC₅₀ via nonlinear regression .
  • Functional assays : Measure cAMP inhibition (GPCR activity) using luciferase-based reporters .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). Mitigate by:
  • Standardizing protocols : Use identical cell lines (e.g., CHO-K1 for 5-HT₁A) and buffer (pH 7.4, 37°C) .
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) to measure kinetic constants (kₐ, k𝒹) .
  • Theoretical alignment : Cross-reference data with molecular docking simulations (e.g., AutoDock Vina) to identify steric/electronic mismatches .

Q. How does stereochemistry at the piperidine ring affect biological activity?

  • Methodological Answer :
  • Enantiomeric separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to isolate R/S isomers .
  • Activity comparison : Test separated isomers in functional assays (e.g., β-arrestin recruitment for D₂).
  • Example: R-isomer shows 10× higher 5-HT₁A affinity (IC₅₀ = 12 nM) vs. S-isomer (IC₅₀ = 120 nM) .

Q. What computational models predict metabolic stability and off-target interactions?

  • Methodological Answer :
  • In silico tools :
  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-dealkylation) .
  • Off-target screening : SwissTargetPrediction for kinase/ion channel polypharmacology risks .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Experimental Design Considerations

Q. How to design a thermal stability study for this compound under storage conditions?

  • Methodological Answer :
  • DSC/TGA analysis : Heat from 25°C to 300°C at 10°C/min under N₂. Monitor decomposition onset temperature (Tₒₙₛₑₜ) .
  • Long-term stability : Store aliquots at −20°C, 4°C, and 25°C. Assess purity via HPLC at 0, 3, 6, and 12 months .

Q. What in vivo pharmacokinetic parameters should be prioritized for CNS penetration studies?

  • Methodological Answer :
  • BBB permeability : Measure logBB (brain:plasma ratio) in rodents after IV administration.
  • Key metrics :
ParameterMethodTarget Value
t₁/₂LC-MS/MS>2 hours
CₘₐₓPlasma PK>100 ng/mL
AUC₀–₂₄Non-compartmental analysis>1500 h·ng/mL
  • Tissue distribution : Quantify compound in brain homogenates using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies between in silico ADMET predictions and in vitro results?

  • Methodological Answer :
  • Re-evaluate model parameters : Adjust logP (octanol-water) and pKa values in software settings to match experimental data .
  • Assay-specific factors : Check for nonspecific binding (e.g., albumin interference) in microsomal assays. Use 1% BSA in buffer to mimic physiological conditions .

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